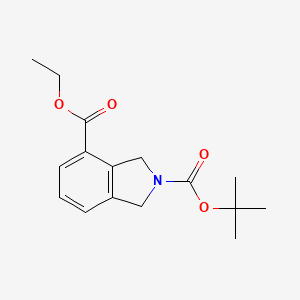

2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate

説明

特性

IUPAC Name |

2-O-tert-butyl 4-O-ethyl 1,3-dihydroisoindole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-5-20-14(18)12-8-6-7-11-9-17(10-13(11)12)15(19)21-16(2,3)4/h6-8H,5,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCGBQWIGRDTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1CN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of Isoindoline Core

- Starting from phthalic anhydride or phthalimide derivatives, nucleophilic substitution or reduction reactions generate the isoindoline skeleton.

- Reduction of phthalimide with reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation yields isoindoline intermediates.

Protection and Deprotection Strategies

- Protecting groups such as tert-butoxycarbonyl (Boc) are used to control reactivity during multi-step synthesis.

- Deprotection steps involve acidic conditions (e.g., trifluoroacetic acid) to remove Boc groups without affecting ester functionalities.

Representative Synthetic Route (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Phthalimide reduction | LiAlH4 in THF, reflux | 80-90 | Generates isoindoline intermediate |

| 2 | Esterification (position 2) | tert-Butyl alcohol, acid catalyst (H2SO4) | 70-85 | Forms tert-butyl ester at position 2 |

| 3 | Esterification (position 4) | Ethanol, acid catalyst | 75-90 | Forms ethyl ester at position 4 |

| 4 | Protection/deprotection | Boc2O for protection, TFA for deprotection | 60-80 | Controls amine reactivity during synthesis steps |

Summary Table of Preparation Methods and Yields from Related Isoindoline Derivative Syntheses

| Step No. | Reaction Description | Typical Reagents/Conditions | Yield Range (%) | Comments |

|---|---|---|---|---|

| 1 | Protection of amino acid derivatives | Boc2O, base (TEA), solvent (CH2Cl2) | 80-95 | Protects amine for selective reactions |

| 2 | Ester reduction to alcohol | LiBH4 or NaBH4 in THF/MeOH | 80-90 | Converts ester to alcohol intermediate |

| 3 | Halogenation of alcohol (Appel reaction) | CBr4, PPh3, CH2Cl2 | 40-60 | Introduces bromide for nucleophilic attack |

| 4 | Nucleophilic substitution with mercapto compounds | Cs2CO3, acetonitrile, room temperature | 60-70 | Forms thioether or related linkages |

| 5 | Cyclization to form heterocyclic ring | DAST or Burgess reagent, low temperature | 60-80 | Key step for ring closure |

| 6 | Final esterification or saponification | LiOH in THF/H2O or acid catalysis | 70-90 | Adjusts ester groups to desired forms |

化学反応の分析

Types of Reactions

2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted isoindoline derivatives .

科学的研究の応用

Antibacterial Activity

Research indicates that derivatives of isoindoline compounds exhibit significant antibacterial properties. A study demonstrated that related compounds showed promising activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The incorporation of the isoindoline structure may contribute to this activity, making it a candidate for further development as an antibacterial agent.

Inhibition of Enzymatic Activity

Isoindoline derivatives have been explored for their ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. A focused library targeting carboxylate-binding pockets led to the discovery of potent inhibitors against OXA-48 and NDM-1 β-lactamases . This suggests that 2-tert-butyl 4-ethyl isoindoline-2,4-dicarboxylate could be developed as a scaffold for designing new inhibitors to combat antibiotic resistance.

Polymer Chemistry

The compound's carboxylate groups can act as functional sites for polymerization reactions. It can be utilized in synthesizing novel polymeric materials with specific properties, such as enhanced thermal stability or mechanical strength. Research into the polymerization processes involving isoindoline derivatives has shown promising results in creating materials suitable for various industrial applications .

Case Studies

作用機序

The mechanism of action of 2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

類似化合物との比較

Comparison with Structural Analogs

Core Heterocycle Variations

(a) Pyrrole-Based Dicarboxylates

- Example: 2-tert-Butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS: 86770-31-2) Molecular Formula: C₁₄H₂₁NO₄; MW: 267.32 g/mol . Physical Properties: Density = 1.1 g/cm³; Boiling Point = 386.8°C . Structural Differences: The pyrrole core lacks the fused benzene ring present in isoindoline, leading to reduced aromatic stabilization. This impacts electronic properties and reactivity in substitution reactions . Applications: Used in medicinal chemistry for antitumor agents but less common in kinase inhibitors compared to isoindoline derivatives .

(b) Thiophene-Based Dicarboxylates

- Example: 2-tert-Butyl 4-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS: 257610-86-9) Molecular Formula: C₁₃H₁₉NO₄S; MW: 285.34 g/mol . Key Data: Predicted collision cross-section (CCS) for [M+H]+ adduct = 168.6 Ų . Differentiation: The sulfur atom in thiophene alters electron distribution, enhancing electrophilic substitution rates compared to isoindoline derivatives .

Ester Group Variations

(a) Methyl vs. Ethyl Esters

- Example: 2-tert-Butyl 4-methyl isoindoline-2,4-dicarboxylate (CAS: 1710854-30-0) Molecular Formula: C₁₅H₁₉NO₄; MW: 277.32 g/mol . Impact: Methyl esters hydrolyze faster than ethyl esters due to lower steric hindrance, affecting synthetic pathways .

(b) tert-Butyl vs. Linear Alkyl Esters

- Example: 1-tert-Butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate (CAS: MFCD17677294) Molecular Formula: C₁₄H₂₃NO₅; MW: 285.34 g/mol . Steric Effects: The tert-butyl group provides steric protection, slowing degradation but complicating crystallization compared to linear analogs .

Crystallographic and Spectroscopic Properties

- Isoindoline Derivative: Limited crystallographic data, but analogs like the pyrrole derivative crystallize in the monoclinic P21/c space group with unit cell parameters a = 11.788 Å, b = 17.045 Å .

- Hydrogen Bonding : Pyrrole analogs form dimers via N–H···O interactions, while isoindoline derivatives may exhibit weaker intermolecular forces due to reduced hydrogen-bonding capacity .

Tabulated Comparison of Key Parameters

生物活性

2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate (CAS No. 1311254-39-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The structure of this compound features a fused isoindoline framework with two carboxylate groups, which contribute to its reactivity and biological activity. The presence of the tert-butyl and ethyl groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Anticancer Activity

Research indicates that isoindoline derivatives, including this compound, exhibit anticancer properties . These compounds have been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies have demonstrated that similar compounds can inhibit the growth of breast cancer cells by triggering mitochondrial pathways leading to cell death.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . Indole derivatives are known to possess broad-spectrum antimicrobial effects, which may extend to isoindoline derivatives. Preliminary investigations suggest that this compound can inhibit the growth of certain bacterial strains, potentially offering a new avenue for antibiotic development .

Anti-inflammatory Effects

Inflammation is a key factor in numerous diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in signaling pathways that regulate cell growth and apoptosis.

- Modulation of Gene Expression : It could influence the expression of genes associated with cell cycle regulation and apoptosis through transcription factor modulation.

- Interaction with Cellular Membranes : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and affecting receptor signaling .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy and safety of this compound. Preliminary studies suggest that its lipophilicity may enhance absorption but could also lead to challenges related to solubility and bioavailability .

Research Findings and Case Studies

Several studies have focused on the biological activities of isoindoline derivatives:

Q & A

Q. What are the optimal synthetic routes for preparing 2-<i>tert</i>-Butyl 4-ethyl isoindoline-2,4-dicarboxylate with high enantiomeric purity?

Methodological Answer:

- Stepwise esterification : Use orthogonal protecting groups (e.g., <i>tert</i>-butyl and ethyl esters) to selectively functionalize the isoindoline core. For example, tert-butyl groups are stable under acidic conditions but cleaved via trifluoroacetic acid (TFA), enabling sequential esterification .

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC, as demonstrated in analogous pyrrolidine dicarboxylate syntheses achieving >99% ee .

- Purification : Use recrystallization or flash chromatography with silica gel to isolate high-purity product.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-<i>tert</i>-Butyl 4-ethyl isoindoline-2,4-dicarboxylate?

Methodological Answer:

- NMR spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR to confirm ester group regiochemistry and detect diastereomeric impurities. Coupling constants in NOESY/ROESY experiments can resolve spatial arrangements .

- HPLC-MS : Combine reverse-phase HPLC with mass spectrometry to verify molecular weight and assess purity. Chiral stationary phases (e.g., Chiralcel OD) are critical for quantifying enantiomeric excess .

- X-ray crystallography : Resolve absolute stereochemistry for crystalline derivatives, as exemplified by structurally related pyrrolidine dicarboxylates .

Q. How can researchers ensure the stability of 2-<i>tert</i>-Butyl 4-ethyl isoindoline-2,4-dicarboxylate during storage and experimental use?

Methodological Answer:

- Storage conditions : Store in inert atmospheres (argon or nitrogen) at –20°C to prevent hydrolysis of ester groups. Avoid exposure to moisture and heat, as tert-butyl esters are prone to acid-catalyzed cleavage .

- Stability assays : Conduct accelerated degradation studies under varied pH, temperature, and light conditions. Monitor degradation products via LC-MS to identify vulnerable functional groups .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 2-<i>tert</i>-Butyl 4-ethyl isoindoline-2,4-dicarboxylate?

Methodological Answer:

- Variable selection : Test factors like temperature, catalyst loading, and solvent polarity using a 2<sup>k</sup> factorial design. For example, higher temperatures may accelerate esterification but risk tert-butyl group decomposition .

- Response surface methodology (RSM) : Model interactions between variables to maximize yield and enantioselectivity. Central composite designs are effective for non-linear optimization .

- Validation : Replicate optimal conditions in triplicate to ensure reproducibility, and compare results with computational predictions (e.g., DFT calculations for transition-state energetics) .

Q. What strategies resolve contradictions in reported biological activities of isoindoline dicarboxylate derivatives?

Methodological Answer:

- Meta-analysis : Systematically review literature to identify variability in assay protocols (e.g., cell lines, concentrations). For instance, anti-proliferative activity may differ between adherent vs. suspension cell cultures .

- Dose-response profiling : Conduct full IC50 curves across multiple replicates to distinguish true bioactivity from assay artifacts. Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified ester groups to isolate pharmacophoric features. Compare activities to determine if tert-butyl/ethyl substituents enhance membrane permeability .

Q. How can computational modeling predict the interactions of 2-<i>tert</i>-Butyl 4-ethyl isoindoline-2,4-dicarboxylate with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding poses with target proteins (e.g., kinases or GPCRs). Validate docking scores with experimental IC50 values .

- MD simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to identify stable binding modes .

- Free-energy calculations : Apply MM/GBSA or free-energy perturbation (FEP) to quantify binding affinities and guide lead optimization .

Q. What experimental approaches validate the role of stereochemistry in the biological activity of 2-<i>tert</i>-Butyl 4-ethyl isoindoline-2,4-dicarboxylate?

Methodological Answer:

- Enantiomer separation : Use preparative chiral HPLC to isolate (R,R)- and (S,S)-enantiomers. Compare their bioactivities in cell-based assays to determine stereochemical dependence .

- Circular dichroism (CD) : Correlate optical activity with biological potency. For example, a strong CD signal at 220 nm may indicate chiral centers critical for target engagement .

- X-ray crystallography : Co-crystallize enantiomers with target proteins to visualize binding-site interactions. Resolved structures can explain enantioselectivity at atomic resolution .

Data Presentation Guidelines

- Tables : Include analyzed data (e.g., enantiomeric excess, IC50 values) rather than raw measurements. Format tables with clear headers (Compound ID, ee%, Yield%) .

- Figures : Use line graphs for dose-response curves and heatmaps for factorial design results. Annotate spectra (NMR, HPLC) with peak assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。